molecular formula C16H10F2N4OS B6566916 2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021225-36-4

2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B6566916
CAS RN: 1021225-36-4
M. Wt: 344.3 g/mol
InChI Key: PQTMWYYBMWSDSM-UHFFFAOYSA-N
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Description

The compound “2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one” is a derivative of 1,3,4-thiadiazoles . Many pharmaceutically important compounds possess 1,3,4-thiadiazoles as their heterocyclic moiety . They have shown many activities like anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent . The reaction of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[2,3-a]pyrimidine gives the corresponding sulfides .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazoles is determined by the heterocyclic nucleus containing nitrogen atoms . The strong aromaticity of the ring system leads to great in vivo stability and generally, a lack of toxicities for higher vertebrates, including humans .


Chemical Reactions Analysis

The reactions of 2-amino-5-mercapto- (or 2,5-dimercapto)-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[2,3-a]pyrimidine to give the corresponding sulfides have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazoles are determined by the heterocyclic nucleus containing nitrogen atoms . They exhibit a number of extremely interesting spectroscopic properties, including the dual fluorescence effect .

Scientific Research Applications

Antibacterial and Antiviral Properties

The oxadiazole ring system has been extensively studied for its antibacterial and antiviral activities. Derivatives of 1,3,4-oxadiazoles have shown promising results against various pathogens. These compounds exhibit inhibitory effects on bacterial growth and can potentially be used in the development of new antibiotics and antiviral drugs .

Blood Pressure Regulation

Certain 1,3,4-oxadiazole derivatives have demonstrated blood pressure-lowering properties. These compounds may play a role in managing hypertension and related cardiovascular conditions .

Antifungal Activity

Oxadiazole-based molecules have been investigated for their antifungal properties. They show potential in combating fungal infections in both humans and plants .

Antineoplastic and Anticancer Effects

Researchers have explored the use of 1,3,4-oxadiazole derivatives as potential anticancer agents. These compounds exhibit cytotoxic effects against cancer cells, making them valuable candidates for cancer therapy .

Antioxidant and Anti-Inflammatory Properties

The oxadiazole ring system contributes to antioxidant and anti-inflammatory activities. These properties are crucial for maintaining overall health and preventing oxidative stress-related diseases .

Analgesic Effects

Some oxadiazole derivatives possess analgesic properties, which could be beneficial for pain management .

Plant Protection Agents

In agriculture, 1,3,4-oxadiazole-based compounds act as plant protection agents. Their herbicidal, insecticidal, and fungicidal activities make them valuable tools for crop protection .

Synthesis Methods

Researchers continue to explore novel methods for synthesizing complex structures containing oxadiazole rings. These efforts aim to expand the repertoire of bioactive compounds for future use in medicine and agriculture .

Future Directions

The future directions of research on 1,3,4-thiadiazoles could involve further exploration of their biological activities and potential applications in pharmaceuticals . The development of more efficient synthesis methods and the study of their mechanism of action could also be areas of future research .

properties

IUPAC Name

2-(3,4-difluoroanilino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N4OS/c1-8-2-5-13-10(6-8)14(23)22-16(20-13)24-15(21-22)19-9-3-4-11(17)12(18)7-9/h2-7H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTMWYYBMWSDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4-difluorophenyl)amino]-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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